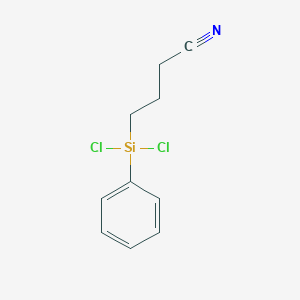

Butanenitrile, 4-(dichlorophenylsilyl)-

Description

BenchChem offers high-quality Butanenitrile, 4-(dichlorophenylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanenitrile, 4-(dichlorophenylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[dichloro(phenyl)silyl]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NSi/c11-14(12,9-5-4-8-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDVJVQRHQFKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](CCCC#N)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061478 | |

| Record name | Butanenitrile, 4-(dichlorophenylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078-96-2 | |

| Record name | 4-(Dichlorophenylsilyl)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 4-(dichlorophenylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4-(dichlorophenylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 4-(dichlorophenylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthesis pathway for Butanenitrile, 4-(dichlorophenylsilyl)-, a compound of interest for its potential applications in pharmaceutical and materials science. Due to the limited availability of direct synthetic procedures in the current literature, this document provides a comprehensive, theoretically-grounded approach based on established chemical principles, primarily the hydrosilylation of an unsaturated nitrile.

Proposed Synthesis Pathway: Hydrosilylation

The most plausible and efficient method for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)- is the platinum-catalyzed hydrosilylation of 3-butenenitrile (also known as allyl cyanide) with dichlorophenylsilane. Hydrosilylation is a widely utilized industrial and laboratory-scale reaction that involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond.[1][2][3][4] This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being particularly effective.[1][3][4]

The proposed reaction scheme is as follows:

Dichlorophenylsilane + 3-Butenenitrile → Butanenitrile, 4-(dichlorophenylsilyl)-

This reaction leads to the formation of the desired product through an anti-Markovnikov addition of the silyl group to the terminal carbon of the double bond in 3-butenenitrile.

Visualizing the Synthesis Pathway

The logical flow of the synthesis can be represented as follows:

Caption: Proposed synthesis pathway for Butanenitrile, 4-(dichlorophenylsilyl)-.

Detailed Experimental Protocol

The following is a detailed, hypothetical experimental protocol for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)- via platinum-catalyzed hydrosilylation.

Materials:

-

Dichlorophenylsilane (≥98%)

-

3-Butenenitrile (≥98%)

-

Speier's catalyst (H₂PtCl₆ solution in isopropanol, 2% Pt) or Karstedt's catalyst

-

Anhydrous toluene (or other suitable inert solvent)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Schlenk line or other inert atmosphere setup

-

Distillation apparatus

Procedure:

-

Inert Atmosphere Setup: The reaction apparatus, consisting of a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, is assembled and dried thoroughly. The system is then placed under an inert atmosphere of argon or nitrogen.

-

Charging the Flask: The flask is charged with dichlorophenylsilane and anhydrous toluene. The solution is stirred to ensure homogeneity.

-

Catalyst Addition: A catalytic amount of Speier's catalyst solution is added to the stirred solution via syringe.

-

Addition of 3-Butenenitrile: 3-Butenenitrile is added dropwise to the reaction mixture from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 2-4 hours) to ensure complete conversion. The progress of the reaction can be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield Butanenitrile, 4-(dichlorophenylsilyl)- as a clear, colorless liquid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis. The values are representative and may vary based on experimental conditions and scale.

| Parameter | Value | Notes |

| Reactants | ||

| Dichlorophenylsilane | 1.0 molar equivalent | |

| 3-Butenenitrile | 1.0-1.1 molar equivalents | A slight excess may be used to ensure complete reaction of the silane. |

| Catalyst | ||

| Speier's Catalyst | 10-50 ppm of Platinum | Relative to the mass of dichlorophenylsilane. |

| Reaction Conditions | ||

| Solvent | Anhydrous Toluene | |

| Temperature | Reflux (approx. 110 °C for toluene) | |

| Reaction Time | 2-4 hours | Monitored by GC or NMR. |

| Product | ||

| Theoretical Yield | Calculated based on limiting reagent | |

| Expected Purity (post-distillation) | >95% |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow.

Caption: Experimental workflow for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-.

References

- 1. mdpi.com [mdpi.com]

- 2. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platinum in Hydrosilylation - PLATINUM 182 co. [platinum182co.weebly.com]

"Butanenitrile, 4-(dichlorophenylsilyl)-" chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of Butanenitrile, 4-(dichlorophenylsilyl)-, a bifunctional organosilicon compound. Due to the limited availability of experimental data for this specific molecule, this guide combines established information with predicted properties and proposed experimental protocols based on the chemistry of analogous compounds. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry who may be interested in the synthesis, characterization, and potential applications of silyl-functionalized nitriles.

Chemical Identity and Physical Properties

Butanenitrile, 4-(dichlorophenylsilyl)- is characterized by a butane backbone with a terminal nitrile group and a dichlorophenylsilyl substituent at the 4-position. The presence of the reactive dichlorosilyl group makes it a versatile intermediate for further chemical transformations.

Table 1: General Information and Physical Properties

| Property | Value | Source/Method |

| Systematic Name | Butanenitrile, 4-(dichlorophenylsilyl)- | US EPA[1] |

| IUPAC Name | 4-(Dichlorophenylsilyl)butanenitrile | US EPA[1] |

| CAS Number | 1078-96-2 | US EPA[1] |

| Molecular Formula | C10H11Cl2NSi | US EPA[1] |

| Molecular Weight | 244.19 g/mol | US EPA[1] |

| Predicted Boiling Point | ~335.0 ± 32.0 °C | Prediction based on similar structures[2] |

| Predicted Density | ~1.240 ± 0.06 g/cm³ | Prediction based on similar structures[2] |

| Physical State | Predicted to be a liquid at room temperature | Based on analogous compounds |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Proposed Synthesis: Hydrosilylation of Allyl Cyanide

A plausible and efficient method for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)- is the hydrosilylation of allyl cyanide with dichlorophenylsilane. This reaction typically involves the addition of the Si-H bond across the double bond of the alkene, catalyzed by a transition metal complex, most commonly a platinum-based catalyst like Karstedt's or Speier's catalyst.

Experimental Protocol

Materials:

-

Allyl cyanide (3-butenenitrile)

-

Dichlorophenylsilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

-

Anhydrous toluene (or other suitable inert solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer is assembled. The system is purged with inert gas.

-

Charging the Reactor: The flask is charged with allyl cyanide and anhydrous toluene.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.

-

Addition of Silane: Dichlorophenylsilane is added dropwise to the stirred reaction mixture via the dropping funnel. An exothermic reaction may be observed, and the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of allyl cyanide and the appearance of the product signals.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any unreacted starting materials can be removed under reduced pressure. The crude product is then purified by vacuum distillation to yield Butanenitrile, 4-(dichlorophenylsilyl)-.

Diagram 1: Proposed Experimental Workflow for the Synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-

Caption: Proposed workflow for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-.

Predicted Spectroscopic Data

In the absence of experimental spectra, computational prediction tools can provide valuable insights for the characterization of Butanenitrile, 4-(dichlorophenylsilyl)-.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would likely exhibit the following signals:

-

A multiplet in the aromatic region (δ 7.2-7.8 ppm) corresponding to the phenyl protons.

-

A triplet corresponding to the methylene protons adjacent to the nitrile group (α-protons).

-

A multiplet for the methylene protons at the β-position to the nitrile group.

-

A multiplet for the methylene protons attached to the silicon atom.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would show distinct signals for the different carbon environments:

-

Signals for the aromatic carbons of the phenyl group.

-

A signal for the nitrile carbon.

-

Signals for the three methylene carbons of the butane chain.

Mass Spectrometry Fragmentation

The mass spectrum of Butanenitrile, 4-(dichlorophenylsilyl)- is expected to show a molecular ion peak. Common fragmentation patterns for silyl compounds include cleavage of the Si-C and Si-Cl bonds. Fragmentation of the nitrile-containing alkyl chain may also occur. The presence of two chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments.

Table 2: Predicted NMR Chemical Shifts (¹H and ¹³C)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl-H | 7.2 - 7.8 | 128 - 135 |

| -CH₂-CN | ~2.4 | ~119 (CN), ~18 (-CH₂-) |

| -CH₂-CH₂-CN | ~1.8 | ~20 |

| Si-CH₂- | ~1.2 | ~15 |

Note: These are estimated values and may vary depending on the solvent and prediction software used. Experimental verification is necessary.

Chemical Reactivity

The chemical reactivity of Butanenitrile, 4-(dichlorophenylsilyl)- is dominated by its two functional groups: the dichlorosilyl group and the nitrile group.

Reactivity of the Dichlorosilyl Group

The Si-Cl bonds are highly susceptible to nucleophilic attack, particularly by water. Hydrolysis of the dichlorosilyl group leads to the formation of silanols, which can then condense to form siloxanes. This reactivity makes the compound a potential precursor for silicone-based materials. The chlorine atoms can also be displaced by other nucleophiles, such as alcohols (to form alkoxysilanes) or Grignard reagents (to form new Si-C bonds).

Diagram 2: Reactivity of the Dichlorosilyl Group

Caption: Key reactions of the dichlorosilyl functional group.

Reactivity of the Nitrile Group

The nitrile group can undergo a variety of transformations, making it a valuable synthetic handle.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.

-

Grignard Reaction: Addition of a Grignard reagent to the nitrile followed by hydrolysis yields a ketone.

Relevance to Drug Development

While the nitrile group is a common pharmacophore found in many approved drugs, the high reactivity of the dichlorosilyl group, particularly its propensity for hydrolysis, makes "Butanenitrile, 4-(dichlorophenylsilyl)-" an unlikely candidate for a stable drug molecule in its current form. However, its utility may lie as a synthetic intermediate. The silyl group could be used to introduce silicon into a molecule, which can sometimes improve pharmacokinetic properties, or it could be used as a reactive handle for further derivatization before being transformed into a more stable group. The nitrile functionality can serve as a precursor to amines, carboxylic acids, or ketones, which are all important functional groups in medicinal chemistry.

Safety and Handling

Dichlorosilanes are corrosive and react with moisture to release hydrogen chloride (HCl) gas, which is also corrosive and toxic. Therefore, "Butanenitrile, 4-(dichlorophenylsilyl)-" should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. It should be stored under an inert atmosphere to prevent decomposition. Organosilicon compounds can have varying toxicological profiles, and this compound should be treated as potentially hazardous until more data is available.

Conclusion

Butanenitrile, 4-(dichlorophenylsilyl)- is a molecule with significant potential as a chemical intermediate due to its dual functionality. While experimental data on its properties are scarce, this guide provides a foundational understanding based on established chemical principles and predictive methods. The proposed synthesis via hydrosilylation offers a direct route to this compound, and the predictable reactivity of its functional groups opens avenues for its use in the synthesis of more complex molecules for materials science and potentially as precursors in drug discovery programs. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic utility.

References

An In-depth Technical Guide on the Spectroscopic Data of Butanenitrile, 4-(dichlorophenylsilyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for the compound Butanenitrile, 4-(dichlorophenylsilyl)-, a unique organosilicon compound. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide presents a predictive analysis based on the well-characterized spectroscopic features of its core structural components: the butanenitrile group and the dichlorophenylsilyl group. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development by offering insights into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Butanenitrile, 4-(dichlorophenylsilyl)-. These predictions are derived from the analysis of its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-4' (ortho-Ph) | 7.8 - 8.0 | Doublet of doublets | 2H |

| H-3', H-5' (meta-Ph) | 7.4 - 7.6 | Multiplet | 2H |

| H-2', H-6' (para-Ph) | 7.4 - 7.6 | Multiplet | 1H |

| H-2 | 2.4 - 2.6 | Triplet | 2H |

| H-3 | 1.8 - 2.0 | Multiplet | 2H |

| H-4 | 1.2 - 1.4 | Multiplet | 2H |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Carbon | Chemical Shift (ppm) |

| C-1' (ipso-Ph) | 130 - 135 |

| C-2', C-6' (ortho-Ph) | 134 - 136 |

| C-3', C-5' (meta-Ph) | 128 - 130 |

| C-4' (para-Ph) | 131 - 133 |

| C-1 (CN) | 118 - 122 |

| C-2 | 18 - 22 |

| C-3 | 20 - 25 |

| C-4 | 10 - 15 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3070 - 3050 | C-H (Aromatic) | Stretching |

| 2960 - 2850 | C-H (Aliphatic) | Stretching |

| 2250 - 2240 | C≡N (Nitrile) | Stretching |

| 1430 - 1420 | Si-Ph | Stretching |

| 1120 - 1100 | Si-C | Stretching |

| 820 - 780 | Si-Cl | Stretching |

| 740 - 700 | C-H (Aromatic) | Out-of-plane bending |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 243 | [M]+ (assuming ³⁵Cl) |

| 245 | [M+2]+ (isotope peak for one ³⁷Cl) |

| 247 | [M+4]+ (isotope peak for two ³⁷Cl) |

| 208 | [M - Cl]+ |

| 177 | [PhSiCl₂]+ |

| 125 | [PhSiCl]+ |

| 68 | [C₄H₆N]+ |

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and MS data for a liquid sample like Butanenitrile, 4-(dichlorophenylsilyl)-.

NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2]

-

The liquid level in the NMR tube should be between 4.0 and 5.0 cm.[1]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing :

-

Apply Fourier transformation to the raw data.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Data Acquisition :

-

Place the sandwiched salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum.[4]

-

-

Data Processing :

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For a volatile liquid, direct injection or infusion via a syringe pump into the ion source is a common method.

-

Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for separation and analysis. The sample is injected into the GC, vaporized, and carried through a column by an inert gas before entering the mass spectrometer.

-

-

Ionization :

-

Electron Ionization (EI) is a common technique for generating ions from volatile organic compounds. The sample molecules are bombarded with a high-energy electron beam.

-

-

Mass Analysis :

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Processing :

-

The detector records the abundance of ions at each m/z value.

-

The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 4. ursinus.edu [ursinus.edu]

Technical Overview: Butanenitrile, 4-(dichlorophenylsilyl)-

CAS Number: 1078-96-2

This technical guide serves to provide an overview of the currently available information for "Butanenitrile, 4-(dichlorophenylsilyl)-" targeted towards researchers, scientists, and drug development professionals.

Chemical Identification and Properties

A thorough search of scientific and regulatory databases confirms the Chemical Abstracts Service (CAS) number for "Butanenitrile, 4-(dichlorophenylsilyl)-" to be 1078-96-2 .[1][2][3] This identifier is crucial for accurate tracking and sourcing of the compound.

Basic chemical property data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁Cl₂NSi | U.S. EPA |

| Synonyms | 3-Cyanopropylphenyldichlorosilane | Multiple Suppliers |

Synthesis and Experimental Protocols

Despite a comprehensive search for detailed experimental protocols, specific synthesis procedures for "Butanenitrile, 4-(dichlorophenylsilyl)-" are not publicly documented in scientific literature or technical guides. The compound is listed in various chemical supplier catalogs, suggesting its availability for research purposes, but the proprietary synthesis methods are not disclosed.

No peer-reviewed articles detailing its use in specific experimental workflows, including reaction kinetics, spectroscopic data, or applications in medicinal chemistry, were identified.

Applications in Drug Development and Signaling Pathways

Currently, there is no available information in published research to suggest the use of "Butanenitrile, 4-(dichlorophenylsilyl)-" in drug development or its interaction with any biological signaling pathways. Its primary utility appears to be as a chemical intermediate or building block, though specific applications are not well-documented.

Logical Relationship Diagram

Due to the limited information, a detailed experimental workflow or signaling pathway cannot be constructed. However, a conceptual diagram illustrating the logical flow of information gathering for a chemical entity like "Butanenitrile, 4-(dichlorophenylsilyl)-" is presented below.

Caption: Logical workflow for chemical compound characterization.

Note: The colored nodes in the diagram represent the type of information sought. Blue nodes indicate foundational identification, green for basic properties, red for synthetic details, and yellow for application-specific data. The lack of detailed information for "Butanenitrile, 4-(dichlorophenylsilyl)-" prevents the full population of this workflow.

References

An In-depth Technical Guide to the Physical Properties of Butanenitrile, 4-(dichlorophenylsilyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Butanenitrile, 4-(dichlorophenylsilyl)-, with a primary focus on its melting and boiling points. Due to the limited availability of direct experimental data for this specific compound, this document outlines the standardized experimental protocols for determining these critical physical constants. This guide also presents predicted data for structurally analogous compounds to offer a comparative context for researchers.

Predicted Physical Properties

| Property | Value | Source |

| Boiling Point | 335.0 ± 32.0 °C | Predicted[1] |

| Melting Point | Not Available | - |

Note: This predicted boiling point serves as an estimation for a similar, though not identical, chemical structure. Experimental determination is crucial for obtaining accurate values for Butanenitrile, 4-(dichlorophenylsilyl)-.

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following are detailed methodologies for these measurements, broadly applicable to nitriles and other organic solids and liquids.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow range. The presence of impurities typically depresses and broadens the melting point range. The capillary method is the most common technique for determining the melting point of a solid organic compound.[2][3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Heating medium (silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline Butanenitrile, 4-(dichlorophenylsilyl)- is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powdered sample.[4] The tube is inverted and tapped gently on a hard surface to pack the sample into the sealed end, to a height of 2-3 mm.[4]

-

Apparatus Setup (Mel-Temp): The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[2][5]

-

Observation: The sample is observed through the magnifying eyepiece. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2]

Logical Workflow for Melting Point Determination

References

- 1. 1260761-22-5 CAS MSDS (4-(2,4-dichlorophenyl)butanenitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

Technical Guide: Solubility Profile of Butanenitrile, 4-(dichlorophenylsilyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanenitrile, 4-(dichlorophenylsilyl)- is an organosilicon compound containing a dichlorophenylsilyl group and a nitrile functional group. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. This guide aims to provide a predictive assessment of its solubility and a standardized methodology for its empirical determination.

The structure of Butanenitrile, 4-(dichlorophenylsilyl)- suggests a molecule with mixed polarity. The dichlorophenylsilyl moiety contributes to its nonpolar character, while the nitrile group introduces a degree of polarity. This duality will influence its interaction with different types of organic solvents.

Predicted Solubility of Butanenitrile, 4-(dichlorophenylsilyl)-

The following table summarizes the predicted solubility of Butanenitrile, 4-(dichlorophenylsilyl)- in a range of common organic solvents. This prediction is based on the general solubility of organosilicon compounds and butyronitrile. Organosilicon compounds are typically soluble in many organic solvents, and butyronitrile is miscible with most polar organic solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene | High | The phenyl and butyl groups contribute to significant nonpolar character, favoring dissolution in nonpolar solvents. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | High to Moderate | The nitrile group can engage in dipole-dipole interactions with these solvents. The bulky dichlorophenylsilyl group might slightly hinder solubility compared to smaller nitriles. |

| Polar Protic Solvents | Ethanol, Methanol | Moderate to Low | The nitrile group can act as a hydrogen bond acceptor. However, the overall nonpolar character of the molecule may limit miscibility with highly polar and hydrogen-bonding-rich solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | The presence of chlorine atoms in both the solute and the solvent suggests favorable interactions, leading to high solubility. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of Butanenitrile, 4-(dichlorophenylsilyl)-, adapted from the widely recognized shake-flask method.[1][2][3][4]

3.1 Principle

An excess amount of the solid compound is equilibrated with a specific volume of the chosen solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

3.2 Materials and Equipment

-

Butanenitrile, 4-(dichlorophenylsilyl)- (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

3.3 Procedure

-

Preparation of the Test Mixture:

-

Accurately weigh an amount of Butanenitrile, 4-(dichlorophenylsilyl)- that is in clear excess of its estimated solubility and add it to a series of volumetric flasks.

-

Add a known volume of the selected organic solvent to each flask.

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to achieve equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge an aliquot of the supernatant at a controlled temperature.

-

Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a chemically compatible syringe filter.

-

-

Analysis:

-

Prepare a series of standard solutions of Butanenitrile, 4-(dichlorophenylsilyl)- of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of Butanenitrile, 4-(dichlorophenylsilyl)- in the saturated solution by comparing its analytical response to the calibration curve.

-

3.4 Data Reporting

The solubility should be reported in units of mass per volume (e.g., g/L or mg/mL) or moles per volume (e.g., mol/L) at the specified temperature.

Visualization of the Experimental Workflow

References

Unlocking the Potential of Butanenitrile, 4-(dichlorophenylsilyl)-: A Technical Guide for Researchers

A Prospective Analysis of a Novel Organosilicon Nitrile Compound for Drug Discovery and Beyond

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the potential research applications of the novel compound, Butanenitrile, 4-(dichlorophenylsilyl)-. While specific experimental data for this molecule is not yet publicly available, its unique structure, combining a reactive dichlorophenylsilyl group with a versatile butanenitrile moiety, suggests significant potential in various scientific domains, particularly in medicinal chemistry and materials science. This document provides a comprehensive overview of the foundational concepts, potential applications, and prospective experimental approaches based on the well-established properties of organosilicon and nitrile-containing compounds.

Introduction: The Promise of a Hybrid Chemistry

Butanenitrile, 4-(dichlorophenylsilyl)- (CAS Number: 1078-96-2, Molecular Formula: C10H11Cl2NSi, Molecular Weight: 244.19 g/mol ) is an organosilicon compound that merges two functional groups of high interest in modern chemical research.[1] The incorporation of silicon into organic molecules can lead to unique chemical and physical properties compared to their carbon analogues.[2][3] These properties, such as altered bond lengths, increased lipophilicity, and unique metabolic profiles, have made organosilicon compounds attractive candidates for drug discovery.[2][4]

Simultaneously, the nitrile functional group is a key component in numerous pharmaceuticals, contributing to enhanced binding affinity to biological targets, improved pharmacokinetic profiles, and in some cases, acting as a covalent inhibitor.[5][6][7] The strategic combination of these two moieties in Butanenitrile, 4-(dichlorophenylsilyl)- suggests a rich field of potential applications waiting to be explored.

Physicochemical Properties and Their Implications

While specific experimental data for Butanenitrile, 4-(dichlorophenylsilyl)- is not available, we can infer its potential properties and their implications for research applications based on the known characteristics of related compounds.

Table 1: Inferred Physicochemical Properties and Potential Research Implications

| Property | Inferred Characteristic | Potential Research Implication |

| Lipophilicity | Likely increased compared to its carbon analogue.[2] | Enhanced cell membrane permeability, potentially leading to better bioavailability of drug candidates. |

| Reactivity | The dichlorosilyl group is susceptible to hydrolysis and can react with nucleophiles. | Potential for use as a covalent inhibitor in drug design or as a reactive handle for surface modification. |

| Metabolic Stability | The silicon-carbon bond can be more stable to metabolic degradation than carbon-carbon bonds in certain contexts. The nitrile group is generally metabolically stable.[7] | Potential for developing drug candidates with longer half-lives. |

| Hydrogen Bonding | The nitrile nitrogen can act as a hydrogen bond acceptor.[8] | Potential for specific interactions with biological targets such as enzymes and receptors. |

| Bioisosterism | The silyl group can act as a bioisostere for a quaternary carbon, while the nitrile can be a bioisostere for a carbonyl group.[2][8] | A valuable scaffold for modifying existing drug molecules to improve their properties. |

Potential Research Applications

The unique combination of a dichlorophenylsilyl group and a butanenitrile chain opens up several exciting avenues for research.

Drug Discovery and Medicinal Chemistry

The primary potential application of Butanenitrile, 4-(dichlorophenylsilyl)- lies in the field of drug discovery.

-

Covalent Inhibitors: The reactive dichlorosilyl moiety could be exploited to design covalent inhibitors that form a stable bond with a target protein. This approach has been successful in developing highly potent and selective drugs.

-

Enzyme Inhibition: The nitrile group is present in many enzyme inhibitors and can interact with active site residues.[5][6] The overall structure of the molecule could be tailored to fit the active site of specific enzymes implicated in disease.

-

Bioisosteric Replacement: The compound could serve as a scaffold for the development of new drugs by replacing carbon-based fragments in known bioactive molecules with the silyl moiety to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

Materials Science and Surface Chemistry

The reactivity of the dichlorosilyl group also makes this compound a candidate for applications in materials science.

-

Surface Modification: The molecule could be used to modify the surface of silica-based materials (e.g., glass, silicon wafers) to introduce a nitrile functionality. This could be useful for creating surfaces with specific chemical properties or for immobilizing other molecules.

-

Polymer Synthesis: The dichlorosilyl group can potentially be used in polymerization reactions to create novel organosilicon polymers with unique thermal and mechanical properties.

Prospective Experimental Protocols

For researchers interested in exploring the potential of Butanenitrile, 4-(dichlorophenylsilyl)-, the following experimental workflows are proposed.

Synthesis and Characterization

The first step would be the synthesis and thorough characterization of the compound. A potential synthetic route could involve the hydrosilylation of allyl cyanide with dichlorophenylsilane.

Experimental Workflow: Synthesis and Characterization

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organosilicon molecules with medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 5. Nitrile - Wikipedia [en.wikipedia.org]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

"Butanenitrile, 4-(dichlorophenylsilyl)-" literature review and background

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and literature for "Butanenitrile, 4-(dichlorophenylsilyl)-" (CAS Number: 1078-96-2) are scarce. This guide is a comprehensive review based on the established chemistry of its constituent functional groups—the butanenitrile core and the dichlorophenylsilyl moiety—and provides inferred properties and plausible experimental protocols based on analogous compounds.

Introduction

Butanenitrile, 4-(dichlorophenylsilyl)- is an organosilicon compound featuring a terminal nitrile group and a reactive dichlorophenylsilyl group. The unique combination of these functionalities suggests its potential as a versatile intermediate in organic synthesis and materials science. The nitrile group can be transformed into various other functional groups, while the dichlorosilyl moiety allows for the introduction of the phenylsilyl scaffold into other molecules, making it a potentially valuable building block in drug discovery and development.[1][2][3][4][5] Organosilicon compounds, in general, are explored for their potential to enhance the pharmacological properties of drug candidates.[1][5]

Physicochemical Properties

Table 1: Estimated Physicochemical Properties of Butanenitrile, 4-(dichlorophenylsilyl)-

| Property | Value | Source/Basis |

| Molecular Formula | C10H11Cl2NSi | [6] |

| Molecular Weight | 244.19 g/mol | [6] |

| IUPAC Name | 4-(Dichlorophenylsilyl)butanenitrile | [6] |

| CAS Number | 1078-96-2 | [6] |

| Boiling Point | Estimated >200 °C | Based on related dichlorosilanes and butyronitrile derivatives.[7][8] |

| Density | Estimated >1.0 g/mL | Based on the presence of silicon and chlorine. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, diethyl ether). Reacts with protic solvents (e.g., water, alcohols). | General solubility of organochlorosilanes and nitriles.[7] |

Synthesis

A plausible and efficient method for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)- is the hydrosilylation of an unsaturated nitrile, such as 3-butenenitrile, with dichlorophenylsilane. This reaction typically utilizes a transition metal catalyst, most commonly a platinum-based catalyst like Speier's or Karstedt's catalyst.[9]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-.

Experimental Protocol: Hydrosilylation of 3-Butenenitrile

Disclaimer: This is a generalized protocol based on similar hydrosilylation reactions and should be optimized for safety and efficiency.

Materials:

-

3-Butenenitrile

-

Dichlorophenylsilane

-

Speier's catalyst (H2PtCl6 in isopropanol) or Karstedt's catalyst

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

All glassware should be thoroughly dried and the reaction conducted under an inert atmosphere.

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-butenenitrile and anhydrous toluene.

-

Add the platinum catalyst (typically in the ppm range relative to the silane).

-

Heat the mixture to a gentle reflux.

-

Add dichlorophenylsilane dropwise from the dropping funnel to the refluxing mixture. An exothermic reaction may be observed.

-

After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitor by GC or TLC).

-

Cool the reaction mixture to room temperature.

-

The product can be purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.

Reactivity and Potential Applications

The reactivity of Butanenitrile, 4-(dichlorophenylsilyl)- is dictated by its two primary functional groups: the nitrile and the dichlorosilyl group.

Table 2: Summary of Potential Reactions

| Functional Group | Reagent/Condition | Product | Reaction Type | Reference |

| Nitrile (-CN) | LiAlH4 | 5-Amino-1-phenyl-1-silapentane derivative | Reduction | [10][11] |

| H3O+, heat | 4-(Dichlorophenylsilyl)butanoic acid | Hydrolysis | [12][13] | |

| Grignard Reagent (RMgX) followed by H3O+ | Ketone derivative | Nucleophilic Addition | [10][11] | |

| Dichlorosilyl (-SiCl2Ph) | Water/Moisture | Phenylsiloxane oligomers/polymers | Hydrolysis | |

| Alcohols (ROH) | Dialkoxyphenylsilyl derivative | Alcoholysis | ||

| Grignard Reagent (R'MgX) | Dialkylphenylsilyl or diarylphenylsilyl derivative | Nucleophilic Substitution |

General Reactivity Workflow:

Caption: Potential reaction pathways for Butanenitrile, 4-(dichlorophenylsilyl)-.

Potential Applications:

-

Intermediate in Drug Discovery: The nitrile group can serve as a precursor to amines, carboxylic acids, or ketones, which are common functional groups in pharmaceuticals.[10][11][12][13][14][15][16] The phenylsilyl moiety can be used to introduce silicon into a drug candidate, potentially improving its metabolic stability and pharmacokinetic profile.[1][4][5]

-

Monomer for Polysiloxanes: The dichlorosilyl group can undergo hydrolysis and polycondensation to form polysiloxanes. The pendant butanenitrile group would introduce functionality into the polymer backbone, which could be further modified.

-

Surface Modification Agent: The reactive Si-Cl bonds can react with hydroxyl groups on surfaces like silica or glass, allowing for the covalent attachment of the butanenitrile functionality.

Safety and Handling

-

Dichlorophenylsilanes are corrosive and react with moisture to produce hydrogen chloride (HCl) gas. Therefore, Butanenitrile, 4-(dichlorophenylsilyl)- should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

The compound is likely to be combustible.

-

The nitrile group can be toxic.[4]

This guide provides a foundational understanding of Butanenitrile, 4-(dichlorophenylsilyl)-, based on established chemical principles. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

References

- 1. Organosilicon molecules with medicinal applications. | Semantic Scholar [semanticscholar.org]

- 2. Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects - KBR [hskbrchemical.com]

- 3. zmsilane.com [zmsilane.com]

- 4. researchgate.net [researchgate.net]

- 5. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Butyronitrile = 99 109-74-0 [sigmaaldrich.com]

- 8. 109-74-0 CAS MSDS (BUTYRONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

Methodological & Application

Application Note and Protocol: Synthesis and Purification of Butanenitrile, 4-(dichlorophenylsilyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of Butanenitrile, 4-(dichlorophenylsilyl)-, a bifunctional molecule with potential applications in organic synthesis and materials science. The synthetic approach is based on the platinum-catalyzed hydrosilylation of allyl cyanide with dichlorophenylsilane. This application note includes a step-by-step experimental procedure, purification methods, and expected analytical data.

Introduction

Butanenitrile, 4-(dichlorophenylsilyl)- (CAS No. 1078-96-2) is an organosilane compound featuring both a reactive dichlorosilyl group and a nitrile functionality.[1] This unique combination allows for a variety of subsequent chemical transformations, making it a potentially valuable building block in the synthesis of more complex molecules and polymers. The dichlorosilyl moiety can be readily hydrolyzed or reacted with nucleophiles, while the nitrile group can be converted to amines, carboxylic acids, or other nitrogen-containing functional groups. The synthesis of this compound can be effectively achieved through the hydrosilylation of a carbon-carbon double bond, a well-established method for the formation of silicon-carbon bonds.

Synthesis and Purification Workflow

Caption: Experimental workflow for the synthesis and purification of Butanenitrile, 4-(dichlorophenylsilyl)-.

Experimental Protocols

Disclaimer: The following protocols are representative examples based on general procedures for hydrosilylation reactions of allyl cyanide and purification of organosilanes. Researchers should conduct their own risk assessment and optimization.

Synthesis of Butanenitrile, 4-(dichlorophenylsilyl)- via Hydrosilylation

Materials:

-

Dichlorophenylsilane (≥98%)

-

Allyl cyanide (≥98%)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, Pt ~2%)

-

Anhydrous toluene in a solvent purification system

-

Nitrogen gas (high purity)

-

Standard laboratory glassware (Schlenk line, three-neck flask, reflux condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a septum. The entire apparatus should be connected to a Schlenk line and thoroughly flame-dried under vacuum and backfilled with nitrogen.

-

Reagent Charging: In the reaction flask, place dichlorophenylsilane (1.0 eq). Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M).

-

Catalyst Addition: To the stirred solution, add Karstedt's catalyst (e.g., 10-20 ppm of Pt relative to the silane) via syringe.

-

Addition of Allyl Cyanide: Slowly add allyl cyanide (1.0-1.1 eq) dropwise from the dropping funnel to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots. The reaction is typically complete within 2-4 hours.

-

Reaction Quenching: Once the reaction is complete (disappearance of the Si-H peak in IR or NMR), cool the mixture to room temperature.

Purification of Butanenitrile, 4-(dichlorophenylsilyl)-

Materials:

-

Crude reaction mixture

-

Vacuum distillation apparatus

-

Inert gas source (Nitrogen or Argon)

-

Receiving flasks

Procedure:

-

Solvent Removal: Remove the toluene from the crude reaction mixture under reduced pressure using a rotary evaporator.

-

Fractional Vacuum Distillation: Assemble a fractional vacuum distillation apparatus. It is crucial to use a short path distillation head to minimize product loss.

-

Distillation: Carefully distill the crude product under high vacuum. Collect the fractions at the appropriate boiling point. The desired product, Butanenitrile, 4-(dichlorophenylsilyl)-, is a high-boiling liquid. It is advisable to collect several fractions and analyze their purity.

-

Purity Analysis: Analyze the purity of the collected fractions using GC-MS and NMR spectroscopy. Combine the fractions with the desired purity.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of Butanenitrile, 4-(dichlorophenylsilyl)-.

| Parameter | Value | Method of Analysis |

| Molecular Formula | C₁₀H₁₁Cl₂NSi | Mass Spectrometry |

| Molecular Weight | 244.19 g/mol | Mass Spectrometry |

| Theoretical Yield | Based on starting material amounts | Calculation |

| Actual Yield | 75-85% | Gravimetric |

| Purity (after dist.) | >98% | GC-MS, NMR |

| Boiling Point | Estimated >250 °C at atm. pressure | Distillation |

Characterization Data (Expected)

-

¹H NMR (CDCl₃): Chemical shifts for the phenyl protons, and the three methylene groups of the butyl chain.

-

¹³C NMR (CDCl₃): Chemical shifts for the phenyl carbons, the three methylene carbons, the nitrile carbon, and the carbon attached to silicon.

-

FT-IR (neat): Characteristic peaks for the C≡N stretch, Si-Cl stretch, and C-H stretches.

-

Mass Spectrometry (EI): Molecular ion peak (M+) and characteristic fragmentation pattern.

Safety Precautions

-

Dichlorophenylsilane is corrosive and reacts with moisture. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Allyl cyanide is toxic and flammable. Handle it in a fume hood with appropriate PPE.

-

The hydrosilylation reaction can be exothermic. Ensure proper temperature control.

-

All reactions should be carried out under an inert atmosphere of nitrogen or argon to prevent the hydrolysis of the dichlorosilyl group.

-

Vacuum distillation of high-boiling liquids should be performed with caution, using appropriate glassware and a safety shield.

By following these detailed protocols, researchers can successfully synthesize and purify Butanenitrile, 4-(dichlorophenylsilyl)- for their research and development needs.

References

Application Notes and Protocols for the Characterization of Phenylsilyl Butanenitrile Compounds

Introduction

This document provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of novel organosilicon compounds, specifically focusing on a hypothetical model compound, Butanenitrile, 4-(dichlorophenylsilyl)- . The protocols outlined herein are designed to be broadly applicable to similar chemical entities possessing silyl, phenyl, and nitrile functionalities. The described techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

While specific data for "Butanenitrile, 4-(dichlorophenylsilyl)-" is not publicly available, this guide presents plausible, illustrative data and general protocols based on established analytical principles for related compounds.

Analytical Strategy Overview

A multi-faceted analytical approach is crucial for the comprehensive characterization of a novel compound like Butanenitrile, 4-(dichlorophenylsilyl)-. The general workflow involves initial structural confirmation by NMR and MS, followed by purity determination and quantitative analysis using chromatographic techniques such as GC and HPLC.

Caption: General analytical workflow for the characterization of a novel organosilicon compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the unambiguous structure determination of organic molecules. For Butanenitrile, 4-(dichlorophenylsilyl)-, ¹H, ¹³C, and ²⁹Si NMR spectra would provide critical information about the molecular framework.

Expected ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 - 7.40 | m | 3H | Aromatic protons (C₆H₃Cl₂) |

| 2.50 | t | 2H | -Si-CH₂- |

| 2.35 | t | 2H | -CH₂-CN |

| 1.80 | p | 2H | -CH₂-CH₂-CH₂- |

Expected ¹³C NMR Data[1][2]

| Chemical Shift (δ) ppm | Assignment |

| 135 - 128 | Aromatic carbons |

| 119 | Nitrile carbon (-C≡N) |

| 25 | -Si-CH₂- |

| 20 | -CH₂-CN |

| 15 | -CH₂-CH₂-CH₂- |

Expected ²⁹Si NMR Data[3]

| Chemical Shift (δ) ppm | Assignment |

| -10 to -30 | Dichlorophenylsilyl group |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane - TMS).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (Illustrative for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 20 ppm

-

Acquisition Time: 3-4 s

-

Relaxation Delay: 1-2 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024 or more

-

Spectral Width: 240 ppm

-

Acquisition Time: 1-2 s

-

Relaxation Delay: 2 s

-

-

²⁹Si NMR:

-

Pulse Program: zgig

-

Number of Scans: 2048 or more

-

Spectral Width: 300 ppm

-

Acquisition Time: 1 s

-

Relaxation Delay: 5-10 s

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on chemical shifts, multiplicities, and integration values.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and thermally stable compounds like many silanes.[1][2][3][4]

Expected Mass Spectral Data

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.[5]

| m/z | Ion | Relative Abundance |

| 259 | [M]⁺ (with ²³⁵Cl) | High |

| 261 | [M+2]⁺ (with ¹³⁵Cl, ¹³⁷Cl) | Medium |

| 263 | [M+4]⁺ (with ²³⁷Cl) | Low |

| 224 | [M-Cl]⁺ | Medium |

| 175 | [C₆H₃Cl₂Si]⁺ | High |

Protocol: GC-MS Analysis

Caption: A simplified workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Sample Preparation:

-

GC-MS Instrument Parameters (Illustrative):

-

GC Conditions:

-

Column: TG-5SILMS (30 m x 0.25 mm x 0.25 µm) or similar.[4]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (1 µL injection volume).[4]

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 min.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 min at 280 °C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion and fragmentation pattern to confirm the structure.

-

Compare the obtained spectrum with mass spectral libraries if available.

-

Chromatographic Analysis (GC and HPLC)

Chromatographic techniques are essential for determining the purity of the synthesized compound and for developing quantitative analytical methods.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC-FID is a robust method for assessing the purity of volatile compounds.

Protocol: GC-FID for Purity Analysis

-

Sample Preparation:

-

Prepare a sample solution of approximately 1 mg/mL in a suitable solvent (e.g., heptane).

-

-

GC-FID Instrument Parameters (Illustrative):

-

Use similar GC conditions as described for GC-MS.

-

Detector: Flame Ionization Detector (FID).

-

Detector Temperature: 300 °C.

-

Hydrogen Flow: 40 mL/min.

-

Air Flow: 400 mL/min.

-

Makeup Gas (Nitrogen): 25 mL/min.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percent of the main peak to estimate the purity.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for both purity determination and quantification, especially for less volatile or thermally labile compounds. A reverse-phase method would likely be suitable for Butanenitrile, 4-(dichlorophenylsilyl)-.

Protocol: HPLC for Purity and Quantitative Analysis

-

Sample and Standard Preparation:

-

Sample Solution: Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water (e.g., 1 mg/mL). Further dilute as necessary.

-

Standard Solutions: For quantification, prepare a series of standard solutions of a reference standard at known concentrations.

-

-

HPLC Instrument Parameters (Illustrative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).

-

Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV or Diode Array Detector (DAD) at a suitable wavelength (e.g., 220 nm, determined by a UV scan).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Purity: Determine the area percent of the main peak.

-

Quantification: Generate a calibration curve by plotting the peak area of the standards versus their concentration. Determine the concentration of the sample from its peak area using the calibration curve.

-

Summary of Analytical Data (Illustrative)

| Technique | Parameter | Result |

| ¹H NMR | Chemical Shifts | Consistent with proposed structure |

| ¹³C NMR | Chemical Shifts | Consistent with proposed structure |

| ²⁹Si NMR | Chemical Shift | Confirms silyl environment |

| GC-MS | Molecular Ion (m/z) | 259 (with isotopic pattern) |

| Fragmentation | Consistent with proposed structure | |

| GC-FID | Purity | > 98% (area percent) |

| HPLC | Purity | > 98% (area percent) |

| Retention Time | 12.5 min (under specified conditions) |

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and chromatographic techniques provides a robust framework for the comprehensive characterization of novel organosilicon compounds like Butanenitrile, 4-(dichlorophenylsilyl)-. The protocols and illustrative data presented in these application notes serve as a valuable guide for researchers in the synthesis and analysis of such molecules. It is essential to adapt and optimize these methods based on the specific properties of the compound under investigation and the instrumentation available.

References

- 1. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. researchgate.net [researchgate.net]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Reagent: Exploring the Potential of Butanenitrile, 4-(dichlorophenylsilyl)- in Organic Synthesis

While "Butanenitrile, 4-(dichlorophenylsilyl)-" is a documented chemical compound, a comprehensive review of scientific literature reveals a notable absence of its application as a reagent in organic synthesis. This lack of published data prevents the formulation of detailed application notes and experimental protocols for its use. However, an analysis of its constituent functional groups—a dichlorophenylsilyl moiety and a butanenitrile chain—allows for informed speculation on its potential reactivity and synthetic utility.

This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this reagent by examining its probable synthesis and the predicted reactivity of its key functional components.

Physicochemical Data

While specific experimental data for "Butanenitrile, 4-(dichlorophenylsilyl)-" is scarce, some basic properties can be noted.

| Property | Value | Source |

| Molecular Formula | C10H11Cl2NSi | EPA |

| Molecular Weight | 244.19 g/mol | EPA |

| CAS Number | 1078-96-2 | Echemi |

Predicted Synthesis

The most probable synthetic route to "Butanenitrile, 4-(dichlorophenylsilyl)-" is through the hydrosilylation of allyl cyanide with dichlorophenylsilane. This reaction, typically catalyzed by a platinum-based catalyst, involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of allyl cyanide.

Caption: Proposed synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-.

Potential Applications in Organic Synthesis: A Theoretical Outlook

Based on the reactivity of its functional groups, "Butanenitrile, 4-(dichlorophenylsilyl)-" could potentially serve as a versatile reagent in several classes of organic reactions.

Reactions of the Dichlorophenylsilyl Group

The dichlorophenylsilyl group is highly reactive and susceptible to nucleophilic substitution at the silicon center. The two chlorine atoms are good leaving groups, allowing for the introduction of a variety of substituents.

-

Derivatization: The reagent could be used to introduce the 4-cyanobutylphenylsilyl moiety onto other molecules. Reaction with nucleophiles such as alcohols, amines, or organometallic reagents would displace the chloride ions, forming new silicon-oxygen, silicon-nitrogen, or silicon-carbon bonds, respectively. This could be useful for creating complex molecules with tailored properties.

-

Polymer Chemistry: Dichlorosilanes are common precursors in the synthesis of polysiloxanes and other silicon-containing polymers. "Butanenitrile, 4-(dichlorophenylsilyl)-" could potentially be used as a monomer or cross-linking agent to incorporate nitrile functionalities into a polymer backbone, thereby modifying the polymer's physical and chemical properties.

Reactions of the Nitrile Group

The nitrile group is a valuable functional group in organic synthesis, known for its diverse transformations.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-(diphenylsilyl)butanoic acid) or a primary amide (4-(diphenylsilyl)butanamide), respectively.

-

Reduction: The nitrile group can be reduced to a primary amine (4-(diphenylsilyl)butan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH4).

-

Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents to the nitrile would lead to the formation of ketones after hydrolysis of the intermediate imine.

Experimental Protocols: A Note on the Lack of Data

As there are no published reports detailing the use of "Butanenitrile, 4-(dichlorophenylsilyl)-" as a reagent, specific, validated experimental protocols cannot be provided. Researchers interested in exploring the synthetic utility of this compound would need to develop and optimize reaction conditions based on the general principles of silyl and nitrile chemistry.

Future Outlook

The potential of "Butanenitrile, 4-(dichlorophenylsilyl)-

Application Notes and Protocols for Butanenitrile, 4-(dichlorophenylsilyl)-

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of published research and experimental data on "Butanenitrile, 4-(dichlorophenylsilyl)-", this document provides a summary of its known chemical properties and general safety protocols. No specific experimental applications or biological pathway interactions could be identified in the public domain. The information provided herein is intended for guidance and should be supplemented with rigorous in-house evaluation and safety assessments prior to any experimental use.

Chemical and Physical Properties

"Butanenitrile, 4-(dichlorophenylsilyl)-" is a chemical compound with the molecular formula C10H11Cl2NSi. Its properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-[Dichloro(phenyl)silyl]butanenitrile | |

| Molecular Formula | C10H11Cl2NSi | |

| Molecular Weight | 244.19 g/mol | |

| CAS Number | 1078-96-2 | |

| Physical State | Liquid (presumed) | |

| Appearance | Colorless (presumed) |

Safety and Handling

Hazard Summary: "Butanenitrile, 4-(dichlorophenylsilyl)-" is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is also a highly flammable liquid and vapor and causes serious eye irritation.

Personal Protective Equipment (PPE): A detailed list of required PPE for handling this compound is provided below.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and a lab coat. Flame retardant antistatic protective clothing is recommended. |

| Respiratory Protection | Use only in a well-ventilated area or with a certified respirator if vapors/aerosols are generated. |

Storage and Handling Precautions:

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Ground and bond container and receiving equipment to prevent static discharge.

-

Avoid breathing mist or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Experimental Workflow: General Handling Protocol

The following diagram outlines a general workflow for the safe handling of "Butanenitrile, 4-(dichlorophenylsilyl)-" in a laboratory setting.

No Catalytic Applications Found for "Butanenitrile, 4-(dichlorophenylsilyl)-"

Despite a comprehensive search of scientific literature and chemical databases, no specific catalytic applications for the compound "Butanenitrile, 4-(dichlorophenylsilyl)-" have been documented. The following information provides a general overview of the catalytic relevance of the functional groups present in this molecule—the nitrile group and the dichlorophenylsilyl group—based on available research on related compounds.

General Application Notes: Catalytic Relevance of Nitriles and Silyl Compounds

While "Butanenitrile, 4-(dichlorophenylsilyl)-" itself is not cited in catalysis research, its constituent functional groups play significant roles in a variety of catalytic processes.

Nitrile Group (-C≡N) in Catalysis:

The nitrile group is a versatile functional group in organic synthesis and can participate in a wide range of catalytic reactions.

-

As a Substrate: Nitriles are common substrates in catalytic transformations to produce other valuable functional groups.

-

Hydrogenation: Catalytic hydrogenation of nitriles is a primary method for the synthesis of primary, secondary, and tertiary amines, which are crucial building blocks in pharmaceuticals and agrochemicals.

-

Hydrolysis: The hydrolysis of nitriles to amides and carboxylic acids can be catalyzed by acids, bases, or enzymes like nitrilases.[1]

-

Addition Reactions: Organometallic reagents can add across the carbon-nitrogen triple bond in the presence of a catalyst to form new carbon-carbon bonds.

-

-

As a Directing Group: The nitrogen atom of the nitrile group can coordinate to a metal catalyst, directing a reaction to a specific position on the molecule, such as ortho-C-H activation in aromatic nitriles.

-

In Cycloaddition Reactions: Nitriles can participate in catalyst-mediated cycloaddition reactions to synthesize various nitrogen-containing heterocyclic compounds.

Dichlorophenylsilyl Group (-SiCl₂(Ph)) in Catalysis:

Silyl compounds, in general, are widely used in catalysis. The dichlorophenylsilyl group, with its specific electronic and steric properties, could potentially be involved in several types of catalytic activities.

-

Lewis Acid Catalysis: The silicon atom in silyl halides can act as a Lewis acid to activate substrates. Silylium ion catalysis, a more recent development, utilizes highly reactive silylium cations for the activation of various functional groups.[2][3]

-

Hydrosilylation: While this specific compound is not a hydrosilane, related silyl compounds are key in hydrosilylation reactions, where a Si-H bond is added across a double or triple bond, a process often catalyzed by transition metals.

-

Precursor to Other Catalytic Species: Organosilyl compounds can serve as precursors for the in-situ generation of active catalysts.

Illustrative Experimental Workflow

As no specific protocols exist for "Butanenitrile, 4-(dichlorophenylsilyl)-", the following diagram illustrates a general workflow for a catalytic reaction involving a generic nitrile substrate, such as catalytic hydrogenation.